Thallium(I) selenide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

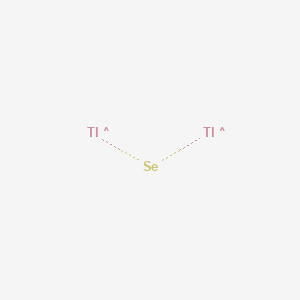

Thallium(I) selenide is a compound with the chemical formula Tl₂Se. It belongs to the III-VI group of compounds and has a body-centered tetragonal (bct) structure. This compound is known for its quasi-one-dimensional nature, making it a generic example for a series of similar binary and ternary chain-like compounds . This compound is primarily used in semiconductor applications due to its unique electrical properties .

Méthodes De Préparation

Thallium(I) selenide can be prepared using various methods, including chemical vapor deposition, electrochemical deposition, and hot pressing .

Chemical Vapor Deposition (CVD): This is a commonly used method where thallium and selenium compounds are placed in a reaction tube at an appropriate temperature to generate thallium selenide.

Electrochemical Deposition: This method involves the deposition of thallium and selenium ions onto a substrate through an electrochemical process.

Hot Pressing: In this method, thallium and selenium powders are mixed and subjected to high pressure and temperature to form thallium selenide.

Analyse Des Réactions Chimiques

Thallium(I) selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: this compound can be oxidized to form thallium(III) selenide.

Reduction: It can be reduced back to elemental thallium and selenium.

Substitution: this compound can undergo substitution reactions with halogens to form thallium halides.

Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrochloric acid . The major products formed from these reactions are thallium(III) selenide, elemental thallium, and selenium.

Applications De Recherche Scientifique

Thallium(I) selenide has a wide range of scientific research applications :

Chemistry: It is used as a semiconductor material in various chemical processes.

Biology: this compound is used in biological sensors due to its sensitivity to infrared light.

Medicine: It is used in medical imaging devices for radiation detection.

Industry: this compound is used in infrared detectors and bolometers for industrial monitoring and environmental surveys.

Mécanisme D'action

The mechanism of action of thallium(I) selenide is primarily based on its semiconducting properties . When exposed to infrared light, its electrical conductivity changes, making it useful in photoresistors and infrared detectors. The molecular targets and pathways involved include the interaction of thallium and selenium ions with the detection medium, leading to the generation of an electrical signal.

Comparaison Avec Des Composés Similaires

Thallium(I) selenide can be compared with other similar compounds such as thallium(I) sulfide, thallium(I) bromide, and thallium(I) iodide .

Thallium(I) Sulfide: Similar to this compound, thallium(I) sulfide changes its electrical conductivity with exposure to infrared light.

Thallium(I) Bromide: This compound is photosensitive and has poor solubility in water, similar to this compound.

Thallium(I) Iodide: It has a distorted sodium chloride structure and is used in similar applications as this compound.

This compound is unique due to its quasi-one-dimensional structure and its specific use in infrared detection and bolometers.

Propriétés

Numéro CAS |

12039-52-0 |

|---|---|

Formule moléculaire |

SeTl |

Poids moléculaire |

283.35 g/mol |

Nom IUPAC |

selanylidenethallium |

InChI |

InChI=1S/Se.Tl |

Clé InChI |

AUWJRGNBZGBQPF-UHFFFAOYSA-N |

SMILES |

[Se].[Tl].[Tl] |

SMILES canonique |

[Se]=[Tl] |

| 15572-25-5 | |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate](/img/structure/B3046081.png)

![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)